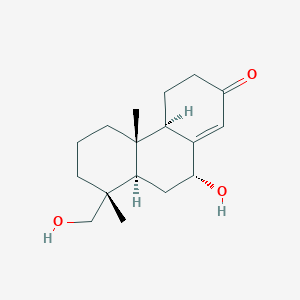

7,15-Dihydroxypodocarp-8(14)-en-13-one

描述

Structure

3D Structure

属性

分子式 |

C17H26O3 |

|---|---|

分子量 |

278.4 g/mol |

IUPAC 名称 |

(4aR,4bS,8R,8aR,10R)-10-hydroxy-8-(hydroxymethyl)-4b,8-dimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one |

InChI |

InChI=1S/C17H26O3/c1-16(10-18)6-3-7-17(2)13-5-4-11(19)8-12(13)14(20)9-15(16)17/h8,13-15,18,20H,3-7,9-10H2,1-2H3/t13-,14+,15-,16-,17+/m0/s1 |

InChI 键 |

ZAYXCFZRTAJXMC-BQJWPVKWSA-N |

手性 SMILES |

C[C@]1(CCC[C@]2([C@H]1C[C@H](C3=CC(=O)CC[C@@H]32)O)C)CO |

规范 SMILES |

CC1(CCCC2(C1CC(C3=CC(=O)CCC32)O)C)CO |

产品来源 |

United States |

Foundational & Exploratory

Isolating Nature's Scaffolds: A Technical Guide to Podocarpane Diterpenoids from Plant Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the isolation of podocarpane (B1244330) diterpenoids from various plant species. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to extract, purify, and identify these promising bioactive compounds. This document details experimental protocols, presents quantitative data in a comparative format, and illustrates key workflows and biological pathways.

Introduction to Podocarpane Diterpenoids

Podocarpane diterpenoids are a class of natural products characterized by a tricyclic carbon skeleton. They are predominantly found in plants of the Podocarpaceae and Cephalotaxaceae families. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, antibacterial, and antifungal properties. Their complex structures offer a unique scaffold for the development of novel therapeutic agents. This guide will focus on the practical aspects of isolating these valuable compounds from their natural sources.

Plant Sources and Yield of Podocarpane Diterpenoids

A variety of plant species are known to be rich sources of podocarpane and related diterpenoids. The yield of these compounds can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. The following table summarizes some key plant sources and the reported yields of isolated diterpenoids.

| Plant Species | Plant Part | Compound Type | Compound Name | Starting Material | Yield | Reference |

| Podocarpus nagi | Twigs | Abietane Diterpenoid | 1β,16-dihydroxylambertic acid | 17 g (Fraction) | 8 mg | [1] |

| Podocarpus neriifolius | Root | Podolactone Diterpenoid | 3-deoxy-2β-hydroxynagilactone E | 100 g (Dried Powder) | 2.1 mg | [2] |

| Podocarpus neriifolius | Root | Totarane Diterpenoid | Inumakiol D | 100 g (Dried Powder) | 1.4 mg | [2] |

| Jatropha curcas | Whole Plant | Rosane & Podocarpane Diterpenoids | - | - | - | [3][4][5] |

Experimental Protocols for Isolation

The isolation of podocarpane diterpenoids typically involves a multi-step process encompassing extraction, fractionation, and purification. Below are detailed methodologies for these key experimental stages.

General Workflow

The overall process for isolating podocarpane diterpenoids can be visualized as a sequential workflow, starting from the plant material and culminating in the pure compound.

Detailed Extraction Protocol

This protocol is a generalized procedure based on methods reported for Podocarpus species.

Objective: To obtain a crude extract containing diterpenoids from the plant material.

Materials:

-

Air-dried and powdered plant material (e.g., twigs of Podocarpus nagi).

-

Methanol (MeOH), analytical grade.

-

Ethyl acetate (B1210297) (EtOAc), analytical grade.

-

Hexane, analytical grade.

-

Rotary evaporator.

-

Filter paper and funnel.

Procedure:

-

Maceration: Soak the air-dried and powdered plant material (e.g., 5 kg) in methanol (e.g., 20 L) at room temperature for 24-48 hours.

-

Filtration: Filter the mixture through filter paper to separate the plant residue from the solvent.

-

Repeated Extraction: Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

-

Concentration: Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

-

Solvent Partitioning: Suspend the crude methanol extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as hexane, and ethyl acetate. This will separate the compounds based on their polarity.

-

Fraction Concentration: Concentrate each of the solvent fractions (hexane, ethyl acetate, and aqueous) using a rotary evaporator to yield the respective crude fractions. The podocarpane diterpenoids are typically found in the ethyl acetate fraction.

Chromatographic Purification Protocol

This protocol outlines the steps for purifying podocarpane diterpenoids from the crude extract fraction.

Objective: To isolate pure diterpenoids from the active crude fraction.

Materials:

-

Crude ethyl acetate fraction.

-

Silica (B1680970) gel (for column chromatography).

-

Sephadex LH-20.

-

Solvents for chromatography: Dichloromethane (B109758) (CH₂Cl₂), Methanol (MeOH), Chloroform (B151607) (CHCl₃).

-

Glass column for chromatography.

-

Fraction collector.

-

Thin Layer Chromatography (TLC) plates and developing tank.

-

High-Performance Liquid Chromatography (HPLC) system (optional, for final purification).

Procedure:

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel slurried in a non-polar solvent (e.g., dichloromethane).

-

Dissolve the crude ethyl acetate fraction in a minimal amount of the same solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for instance, starting with 100% dichloromethane and gradually increasing the proportion of methanol (e.g., from 80:1 to 10:1 CH₂Cl₂/MeOH).[1]

-

Collect fractions of a specific volume (e.g., 200 mL) and monitor the separation using TLC.

-

Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the combined fractions from the silica gel column using a Sephadex LH-20 column.

-

Use an appropriate solvent system for elution, such as a mixture of chloroform and methanol (e.g., 1:1 v/v).[1]

-

Collect and monitor fractions as described above.

-

-

Final Purification (Optional):

-

For obtaining highly pure compounds, subject the fractions from the Sephadex column to preparative HPLC.

-

Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water).

-

Biological Activity and Signaling Pathways

Many podocarpane diterpenoids exhibit significant biological activities. Understanding the underlying molecular mechanisms is crucial for their development as therapeutic agents.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Certain podolactones isolated from Podocarpus nagi have been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO).[6] This inhibition is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6]

Cytotoxic Activity and the MAPK Signaling Pathway

Diterpenoids are also known to induce cytotoxicity in cancer cells, often through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. While the specific interactions of podocarpane diterpenoids with this pathway are still under investigation, it represents a probable mechanism for their observed cytotoxic effects.

Conclusion

The isolation of podocarpane diterpenoids from plant sources is a meticulous process that requires a combination of classical and modern phytochemical techniques. This guide provides a foundational framework for researchers to undertake such investigations. The potent biological activities of these compounds, coupled with their unique chemical structures, make them highly valuable leads in the quest for new pharmaceuticals. Further research into their specific molecular targets and mechanisms of action will undoubtedly pave the way for their translation into clinical applications.

References

- 1. Novel Diterpenoids from the Twigs of Podocarpus nagi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivity-Guided Isolation of Totarane-Derived Diterpenes from Podocarpus neriifolius and Structure Revision of 3-Deoxy-2α-hydroxynagilactone E - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive Rosane and Podocarpane Diterpenoids From the Whole Plant of Jatropha curcas L. | Semantic Scholar [semanticscholar.org]

- 5. Bioactive Rosane and Podocarpane Diterpenoids From the Whole Plant of Jatropha curcas L [pubmed.ncbi.nlm.nih.gov]

- 6. New podolactones from the seeds of Podocarpus nagi and their anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Podocarpane Diterpenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of podocarpane (B1244330) diterpenes, a significant class of natural products with diverse biological activities. This document details experimental protocols for ¹H and ¹³C NMR spectroscopy and presents a compilation of spectral data for key podocarpane derivatives. Furthermore, it explores a relevant signaling pathway associated with the biological activity of these compounds, offering insights for drug development professionals.

Introduction to Podocarpane Diterpenes

Podocarpane diterpenes are a class of natural products characterized by a tricyclic skeleton. They are widely distributed in the plant kingdom, particularly in conifers of the Podocarpaceae family. The basic podocarpane structure has been a template for a vast array of naturally occurring derivatives, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. The structural elucidation of these complex molecules relies heavily on modern spectroscopic techniques, with ¹H and ¹³C NMR spectroscopy being the most powerful tools for determining their intricate stereochemistry.

¹H and ¹³C NMR Data of Representative Podocarpane Diterpenes

The following tables summarize the ¹H and ¹³C NMR chemical shift data for a selection of well-characterized podocarpane diterpenes. These data serve as a valuable reference for the identification and structural elucidation of new and known compounds from this class. The numbering of the podocarpane skeleton is provided in the accompanying figure.

Table 1: ¹³C NMR Chemical Shift Data (δ, ppm) of Selected Podocarpane Diterpenes

| Carbon | Podocarpane | Podocarpic Acid | Ferruginol | Totarol |

| 1 | 39.0 | 38.4 | 38.7 | 38.7 |

| 2 | 19.3 | 19.4 | 19.4 | 19.4 |

| 3 | 42.0 | 41.7 | 41.6 | 41.6 |

| 4 | 33.4 | 33.0 | 33.3 | 33.3 |

| 5 | 55.4 | 50.7 | 50.3 | 50.3 |

| 6 | 21.0 | 21.2 | 21.6 | 21.6 |

| 7 | 38.8 | 30.9 | 30.2 | 30.2 |

| 8 | 124.3 | 127.4 | 127.2 | 127.2 |

| 9 | 134.9 | 124.5 | 124.1 | 124.1 |

| 10 | 37.9 | 38.0 | 37.9 | 37.9 |

| 11 | 25.1 | 110.5 | 110.3 | 110.3 |

| 12 | 30.1 | 154.0 | 153.8 | 153.8 |

| 13 | 128.0 | 114.8 | 126.9 | 134.8 |

| 14 | 127.1 | 129.8 | 126.9 | 126.9 |

| 15 | - | - | 26.7 | 27.6 |

| 16 | - | - | 22.7 | 22.7 |

| 17 | - | - | 22.7 | 22.7 |

| 18 | 33.4 | 28.7 | 33.4 | 33.4 |

| 19 | 21.7 | 179.5 | 21.7 | 21.7 |

| 20 | 14.6 | 16.7 | 19.2 | 19.2 |

Note: Chemical shifts are referenced to TMS and may vary slightly depending on the solvent and experimental conditions. Data compiled from multiple sources.

Table 2: ¹H NMR Chemical Shift Data (δ, ppm, J in Hz) of Selected Podocarpane Diterpenes

| Proton | Podocarpic Acid | Ferruginol | Totarol |

| H-1α | 1.95 (m) | 1.88 (m) | 1.88 (m) |

| H-1β | 1.50 (m) | 1.45 (m) | 1.45 (m) |

| H-2α | 1.75 (m) | 1.70 (m) | 1.70 (m) |

| H-2β | 1.60 (m) | 1.55 (m) | 1.55 (m) |

| H-3α | 2.20 (m) | 2.15 (m) | 2.15 (m) |

| H-3β | 1.40 (m) | 1.35 (m) | 1.35 (m) |

| H-5α | 1.15 (dd, 12.0, 2.0) | 1.12 (dd, 12.0, 2.0) | 1.12 (dd, 12.0, 2.0) |

| H-6α | 1.80 (m) | 1.75 (m) | 1.75 (m) |

| H-6β | 1.65 (m) | 1.60 (m) | 1.60 (m) |

| H-7α | 2.85 (m) | 2.80 (m) | 2.80 (m) |

| H-7β | 2.75 (m) | 2.70 (m) | 2.70 (m) |

| H-11 | 6.70 (d, 2.5) | 6.65 (s) | 6.65 (s) |

| H-14 | 6.85 (d, 8.5) | 6.80 (s) | 6.80 (s) |

| H-15 | - | 3.15 (sept, 7.0) | 3.15 (sept, 7.0) |

| H-16 | - | 1.22 (d, 7.0) | 1.22 (d, 7.0) |

| H-17 | - | 1.22 (d, 7.0) | 1.22 (d, 7.0) |

| H-18 (CH₃) | 1.25 (s) | 1.20 (s) | 1.20 (s) |

| H-20 (CH₃) | 1.05 (s) | 0.95 (s) | 0.95 (s) |

| 12-OH | 8.5-9.5 (br s) | 4.5-5.5 (br s) | 4.5-5.5 (br s) |

Note: Chemical shifts and coupling constants are representative and can vary based on experimental conditions. Data compiled from multiple sources.

Experimental Protocols for NMR Analysis

The successful acquisition of high-quality NMR data for podocarpane diterpenes requires careful sample preparation and the selection of appropriate NMR experiments.

Sample Preparation

-

Compound Isolation and Purification: The podocarpane diterpene of interest should be isolated and purified to >95% purity using standard chromatographic techniques (e.g., column chromatography, HPLC). Purity should be assessed by HPLC and/or LC-MS.

-

Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent depends on the solubility of the compound. Common solvents for diterpenes include deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). For ¹³C NMR, the choice of solvent is less critical for signal observation but can influence chemical shifts.

-

Sample Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg is recommended.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

NMR Tube: High-quality, clean, and dry 5 mm NMR tubes should be used to ensure good spectral resolution.

NMR Data Acquisition

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Spectroscopy:

-

A standard one-pulse experiment is typically used.

-

Key parameters to optimize include the number of scans (typically 8-64), relaxation delay (d1, usually 1-2 seconds), and acquisition time.

-

-

¹³C NMR Spectroscopy:

-

A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

A larger number of scans (several hundred to thousands) is required due to the low natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) are crucial for determining the multiplicity of each carbon signal (CH, CH₂, CH₃, or quaternary C).

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing proton connectivity within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different spin systems and elucidating the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

-

The following workflow illustrates the general process of NMR-based structure elucidation for a novel podocarpane diterpene.

Signaling Pathway Analysis: Podocarpane Diterpenes and PARP1 Inhibition

Recent studies have highlighted the potential of podocarpane diterpenoids in modulating key signaling pathways implicated in various diseases. For instance, some derivatives have shown promise in ameliorating cardiac hypertrophy. A potential mechanism for this effect involves the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1).

PARP1 is a nuclear enzyme that plays a critical role in DNA repair and cell death. In the context of cardiac hypertrophy, cellular stress, such as that induced by pressure overload or neurohormonal stimulation, leads to oxidative stress and DNA damage. This, in turn, activates PARP1. Overactivation of PARP1 can lead to the depletion of its substrate, NAD⁺, which impairs cellular metabolism and can trigger programmed cell death pathways, such as parthanatos. Furthermore, PARP1 can influence the expression of pro-hypertrophic and pro-inflammatory genes.

The following diagram illustrates the signaling pathway of PARP1 in cardiac hypertrophy and the potential point of intervention for podocarpane diterpenes.

Conclusion

This technical guide provides a foundational resource for researchers and professionals working with podocarpane diterpenes. The compiled ¹H and ¹³C NMR data, coupled with detailed experimental protocols, will aid in the rapid and accurate structural elucidation of these important natural products. Furthermore, the exploration of the PARP1 signaling pathway highlights a potential mechanism of action for their observed cardioprotective effects, offering a rationale for their further investigation in drug discovery and development programs. The continued application of advanced NMR techniques will undoubtedly lead to the discovery of novel podocarpane diterpenes with unique biological activities.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 7,15-Dihydroxypodocarp-8(14)-en-13-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pathways of the diterpenoid 7,15-Dihydroxypodocarp-8(14)-en-13-one. Due to the absence of specific published mass spectral data for this compound, this document outlines a theoretical fragmentation pattern based on established principles of mass spectrometry and the known behavior of structurally related podocarpane (B1244330), abietane, and norpimarane diterpenoids.[1][2] The information herein serves as a predictive framework for researchers working on the identification and structural elucidation of this and similar molecules.

Molecular Structure and Predicted Mass

The initial step in mass spectrometry analysis is the determination of the molecular weight and the generation of a molecular ion. The structure of this compound is characterized by a podocarpane skeleton with hydroxyl groups at positions C-7 and C-15, a ketone at C-13, and a double bond between C-8 and C-14.

Molecular Formula: C₂₀H₃₀O₃

Molecular Weight (Monoisotopic): 318.22 g/mol

Under typical soft ionization techniques such as Electrospray Ionization (ESI), the compound is expected to be observed as a protonated molecule [M+H]⁺ at m/z 319.2273 or a deprotonated molecule [M-H]⁻ at m/z 317.2117 in high-resolution mass spectrometry.

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to be driven by its key functional groups: the two hydroxyl groups, the ketone, and the double bond. The following sections detail the most probable fragmentation reactions.

Initial Water and Formaldehyde (B43269) Losses

The presence of hydroxyl groups makes the molecule susceptible to neutral losses of water (H₂O). The primary alcohol at C-15 and the secondary alcohol at C-7 are likely sources for these eliminations. Additionally, the hydroxymethyl group at C-4 can undergo cleavage to lose formaldehyde (CH₂O).

-

Loss of H₂O: The initial loss of a water molecule from the molecular ion is a common fragmentation pathway for alcohols.[3] This would result in a fragment ion at m/z 301.2168 ([M+H-H₂O]⁺). A subsequent loss of a second water molecule could also occur, leading to a fragment at m/z 283.2062 ([M+H-2H₂O]⁺).

-

Loss of CH₂O: Cleavage of the C4-C15 bond can result in the neutral loss of formaldehyde, yielding a fragment ion at m/z 289.2219 ([M+H-CH₂O]⁺).

Cleavage of the C-Ring

The ketone at C-13 influences the fragmentation of the C-ring. Alpha-cleavage, the cleavage of bonds adjacent to the carbonyl group, is a characteristic fragmentation for ketones.[3][4]

-

α-Cleavage: Cleavage of the C12-C13 and C13-C14 bonds can occur. The loss of the side chain attached to C-9, initiated by cleavage of the C9-C11 bond, is also a plausible pathway.

Retro-Diels-Alder (RDA) Reaction

The double bond in the B-ring at position 8(14) makes the molecule susceptible to a Retro-Diels-Alder (RDA) reaction, a common fragmentation mechanism for cyclic alkenes. This reaction would lead to the cleavage of the B-ring and provide diagnostic fragment ions. For norpimarane diterpenes, the Retro-Diels-Alder reaction is a noted cleavage reaction that results in characteristic ions.[2]

Summary of Predicted Fragment Ions

The following table summarizes the predicted major fragment ions for this compound in positive ion mode ESI-MS.

| Predicted Fragment Ion | m/z (Monoisotopic) | Proposed Neutral Loss/Fragmentation Pathway |

| [M+H]⁺ | 319.2273 | Protonated Molecule |

| [M+H-H₂O]⁺ | 301.2168 | Loss of one water molecule |

| [M+H-2H₂O]⁺ | 283.2062 | Loss of two water molecules |

| [M+H-CH₂O]⁺ | 289.2219 | Loss of formaldehyde from the C-15 hydroxymethyl group |

| [M+H-CO]⁺ | 291.2324 | Loss of carbon monoxide from the C-13 ketone |

| RDA Fragment | Varies | Retro-Diels-Alder reaction of the B-ring |

Proposed Experimental Protocol

For the analysis of this compound, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended to achieve accurate mass measurements.[5]

Sample Preparation:

-

Dissolve a pure sample of the compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

Liquid Chromatography (LC) Conditions (Optional, for mixture analysis):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Mass Range: m/z 50-500.

-

Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS²).

-

Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS experiments to generate a rich fragmentation spectrum.

Visualizing the Fragmentation Pathway

The following diagrams illustrate the proposed fragmentation pathways of this compound.

Caption: Key initial fragmentation steps of this compound.

Caption: Conceptual workflow of the Retro-Diels-Alder fragmentation.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of fragmentation pathways of norpimarane diterpenoids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 7,15-Dihydroxypodocarp-8(14)-en-13-one: Properties, and Broader Context

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical and chemical properties of the diterpenoid 7,15-Dihydroxypodocarp-8(14)-en-13-one. Due to a notable scarcity of dedicated research on this specific compound within peer-reviewed scientific literature, this document provides the available data for the target molecule and supplements this with a broader overview of the podocarpane (B1244330) diterpenoid class to which it belongs. This guide aims to offer a valuable resource by presenting the known characteristics of this compound and contextualizing its potential significance through the lens of related, more extensively studied compounds.

Physicochemical Properties of this compound

Quantitative data for this compound is primarily available from chemical supplier databases. The following table summarizes these properties. It is important to note that this data has not been independently verified through published experimental studies.

| Property | Value |

| Molecular Formula | C₁₇H₂₆O₃ |

| Molecular Weight | 278.39 g/mol |

| CAS Number | 262355-96-4 |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 450.6 ± 28.0 °C at 760 mmHg |

| Flash Point | 240.5 ± 20.5 °C |

| Exact Mass | 278.188202 |

| LogP | 1.47 |

| Vapor Pressure | 0.0 ± 2.5 mmHg at 25°C |

| Index of Refraction | 1.559 |

The Podocarpane Diterpenoids: A Broader Chemical Family

This compound belongs to the podocarpane class of diterpenoids. These natural products are characterized by a tricyclic carbon skeleton. The genus Podocarpus is a rich source of these compounds, but they are also found in other plant families.

General Experimental Protocols for Isolation and Characterization

While specific experimental details for this compound are not available, a general workflow for the isolation and characterization of novel diterpenoids from plant sources can be described. This process typically involves extraction, chromatographic separation, and spectroscopic analysis.

Methodology:

-

Extraction: Dried and powdered plant material is typically extracted with a polar solvent such as methanol or ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is often subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: Each fraction is then subjected to one or more chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

-

Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms within the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyls, carbonyls).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

-

Potential Biological Activities of Podocarpane Diterpenoids

While the bioactivity of this compound has not been reported, many podocarpane diterpenoids exhibit a wide range of pharmacological effects. These activities are often attributed to their ability to interact with various cellular targets and signaling pathways.

A significant body of research has focused on the anti-inflammatory and cytotoxic properties of this class of compounds. For instance, some diterpenoids have been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.

In this illustrative pathway, an inflammatory stimulus activates a cascade that leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Some diterpenoids may exert their anti-inflammatory effects by inhibiting key kinases in this pathway, such as IKK, thereby preventing NF-κB activation.

Future Research Directions

The lack of published data on this compound highlights a significant research gap. Future investigations could focus on the following areas:

-

Total Synthesis: A complete chemical synthesis would provide a reliable source of the compound for further studies and confirm its structure.

-

Isolation from Natural Sources: Screening of plant species, potentially from the Podocarpus or related genera, could lead to its isolation and characterization from a natural source.

-

Spectroscopic Analysis: Comprehensive NMR and MS analysis are required to unequivocally confirm the structure and stereochemistry of the molecule.

-

Biological Screening: A thorough evaluation of its biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral properties, would be of great interest.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying molecular mechanisms and signaling pathways would be warranted.

biosynthesis pathways of podocarpane diterpenoids in plants

An In-depth Technical Guide to the Biosynthesis Pathways of Podocarpane (B1244330) Diterpenoids in Plants

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Podocarpane diterpenoids represent a large and structurally diverse class of natural products characterized by a tricyclic ring system. These compounds, and their derivatives like the abietanes, are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. Understanding their biosynthesis is crucial for harnessing their potential through metabolic engineering and synthetic biology.[1][2] This guide provides a detailed overview of the core biosynthetic pathways, key enzymatic players, experimental methodologies for their study, and the potential for biotechnological applications.

The Core Biosynthetic Pathway: From Precursor to Skeleton

The biosynthesis of all plant diterpenoids, including the podocarpanes, begins with the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP).[3][4] In plants, GGPP is synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[3][4] The formation of the characteristic podocarpane skeleton from GGPP is a two-step cyclization process catalyzed by diterpene synthases (diTPSs).[1][5]

Step 1: Protonation-Initiated Cyclization (Class II diTPS)

The first committed step is the protonation-initiated cyclization of the linear GGPP molecule into a bicyclic intermediate, typically (+)-copalyl diphosphate ((+)-CPP). This reaction is catalyzed by a Class II diTPS , most notably copalyl diphosphate synthase (CPS) .[6][7] This enzyme contains a conserved DxDD motif essential for initiating the cyclization cascade.[8][9]

Step 2: Ionization-Initiated Cyclization and Rearrangement (Class I diTPS)

The bicyclic intermediate, (+)-CPP, is then converted into the tricyclic podocarpane scaffold by a Class I diTPS .[1][10] These enzymes utilize a diphosphate ionization-initiated mechanism to facilitate further cyclization and rearrangements. A prominent example is abieta-7,13-diene (B1201553) synthase (AS) , which catalyzes the conversion of (+)-CPP to abieta-7,13-diene, a foundational structure for the large abietane (B96969) subclass of podocarpane diterpenoids.[10][11] In some plant species, particularly in conifers, these two catalytic functions are combined into a single bifunctional enzyme.[6][10][12]

The initial steps from the universal precursor to the core hydrocarbon skeleton are visualized below.

Post-Cyclization Tailoring: The Role of Cytochrome P450s

The immense structural diversity of podocarpane diterpenoids arises from subsequent modifications of the initial hydrocarbon skeleton. These "tailoring" reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) .[1][13][14] These heme-thiolate proteins are versatile catalysts that introduce functional groups, often in a regio- and stereospecific manner, through reactions like hydroxylation, epoxidation, and C-C bond formation.[13][15][16]

For instance, in the biosynthesis of abietic acid, a protective resin acid in conifers, abieta-7,13-diene undergoes a series of oxidative modifications. An abieta-7,13-diene hydroxylase , a CYP enzyme, catalyzes an early step in this oxidative cascade, converting the hydrocarbon into abieta-7,13-dien-18-ol.[17] Further oxidations at various positions on the tricyclic core, catalyzed by different P450s, lead to the vast array of bioactive abietane-type diterpenoids found in nature.[18][19]

Data Summary: Key Enzymes

| Enzyme | Abbreviation | EC Number | Substrate | Product(s) | Plant Source Example |

| Geranylgeranyl Diphosphate Synthase | GGDPS | 2.5.1.29 | Farnesyl-PP + IPP | Geranylgeranyl-PP | Ubiquitous in plants |

| (+)-Copalyl Diphosphate Synthase | CPS | 5.5.1.12 | Geranylgeranyl-PP | (+)-Copalyl-PP | Abies grandis (Grand Fir)[6] |

| ent-Copalyl Diphosphate Synthase | ent-CPS | 5.5.1.13 | Geranylgeranyl-PP | ent-Copalyl-PP | Arabidopsis thaliana[9] |

| Abieta-7,13-diene Synthase | AS | 4.2.3.18 | (+)-Copalyl-PP | Abieta-7,13-diene | Abies grandis (Grand Fir)[10][11] |

| Abieta-7,13-diene Hydroxylase | - | 1.14.13.108 | Abieta-7,13-diene | Abieta-7,13-dien-18-ol | Abies grandis, Pinus contorta[17] |

Experimental Protocols: A Methodological Overview

Elucidating the biosynthetic pathways of podocarpane diterpenoids involves a combination of genetic, biochemical, and analytical techniques. The general workflow is outlined below.

Gene Identification and Cloning

-

Source Material: Plant tissues known to produce podocarpanes (e.g., conifer resin ducts, roots of Podocarpus species) are selected.[18][20] Production can sometimes be enhanced by treatment with elicitors like methyl jasmonate.

-

Transcriptome Sequencing: RNA is extracted from the target tissue, and transcriptome sequencing (RNA-seq) is performed.

-

Candidate Gene Identification: The resulting sequence data is mined for genes homologous to known diterpene synthases and cytochrome P450s.

-

Cloning: Full-length candidate genes are amplified via PCR and cloned into suitable expression vectors for heterologous hosts like Escherichia coli or Saccharomyces cerevisiae.[21][22]

Heterologous Expression and Protein Purification

-

Host Transformation: The expression vectors are transformed into the chosen microbial host.

-

Protein Expression: Cultures are grown to an appropriate density, and protein expression is induced (e.g., with IPTG in E. coli).

-

Cell Lysis and Purification: Cells are harvested and lysed. The recombinant protein, often engineered with an affinity tag (e.g., His-tag), is purified using chromatography techniques like Immobilized Metal Affinity Chromatography (IMAC).

In Vitro Enzyme Assays

-

Reaction Mixture: The purified enzyme is incubated in a suitable buffer containing the required substrate (e.g., GGPP for a CPS assay, or (+)-CPP for an abietadiene synthase assay) and any necessary cofactors (e.g., Mg²⁺ for diTPSs; NADPH and a P450 reductase for CYPs).[17]

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a defined period.

-

Product Extraction: The reaction is stopped, and the products are extracted using an organic solvent (e.g., hexane (B92381) or diethyl ether). For products that are diphosphates like (+)-CPP, the diphosphate moiety is often removed by phosphatase treatment prior to extraction to improve volatility for analysis.

-

Product Analysis: The extracted products are analyzed and identified. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool for separating and identifying volatile terpene hydrocarbons. The mass spectrum of the product is compared to known standards and library data. For novel compounds or confirmation of structure and stereochemistry, larger-scale reactions are performed to produce enough material for Nuclear Magnetic Resonance (NMR) spectroscopy .[12][22]

Applications in Drug Development and Metabolic Engineering

A thorough understanding of these biosynthetic pathways opens the door for the sustainable production of valuable podocarpane diterpenoids.[2][23] Metabolic engineering strategies in microbial hosts like S. cerevisiae or Y. lipolytica are being actively developed.[21][24][25] These strategies often involve:

-

Pathway Reconstruction: Introducing the plant genes for CPS, AS, and specific tailoring P450s into a microbial chassis.[26][27]

-

Host Engineering: Optimizing the host's native metabolism to increase the precursor (GGPP) supply, for example, by overexpressing key enzymes in the MVA pathway.[28]

-

Enzyme Engineering: Modifying the biosynthetic enzymes themselves to improve their activity, stability, or even to generate novel products with potentially enhanced therapeutic properties.[13][29]

By assembling these pathways in engineered microbes, it is possible to create scalable and cost-effective "cell factories" for the on-demand production of complex plant-derived pharmaceuticals, overcoming the limitations of slow plant growth and low extraction yields.[30][31]

References

- 1. cjnmcpu.com [cjnmcpu.com]

- 2. Recent progress and new perspectives for diterpenoid biosynthesis in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geranylgeranyl diphosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Geranylgeranyl Diphosphate (GGPP) - Echelon Biosciences [echelon-inc.com]

- 5. researchgate.net [researchgate.net]

- 6. Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 7. DSpace [dr.lib.iastate.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Abietadiene synthase - Wikipedia [en.wikipedia.org]

- 11. EC 4.2.3.18 - abieta-7,13-diene synthase. [ebi.ac.uk]

- 12. Discovery of a plant-like tridomain bifunctional syn-abieta-7,13-diene synthase in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Engineering Plant Cytochrome P450s for Enhanced Synthesis of Natural Products: Past Achievements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. Diversity of P450 enzymes in the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-enzymes.com [creative-enzymes.com]

- 18. Diterpene-phenylpropanoid hybrids and structurally diverse diterpenoid monomers from the endangered conifer Podocarpus annamiensis and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of a plant-like tridomain bifunctional syn-abieta-7,13-diene synthase in Streptomyces - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Biosynthesis and regulation of diterpenoids in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Metabolic Engineering of Yarrowia lipolytica for Terpenoid Production: Tools and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Metabolic engineering of Yarrowia lipolytica for terpenoids production: advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications [mdpi.com]

- 27. Metabolic Engineering [keaslinglab.lbl.gov]

- 28. Progress in the Metabolic Engineering of Yarrowia lipolytica for the Synthesis of Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Biosynthesis and regulation of terpenoids from basidiomycetes: exploration of new research - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

7,15-Dihydroxypodocarp-8(14)-en-13-one: A Technical Review of a Novel Diterpenoid

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the novel diterpenoid 7,15-Dihydroxypodocarp-8(14)-en-13-one. Due to the absence of specific research on this compound in publicly available literature, this guide synthesizes data and methodologies from closely related podocarpane (B1244330) diterpenoids. The content herein is presented to facilitate future research and highlight the potential of this molecule in drug discovery. This paper will detail its chemical structure, potential synthetic pathways, and expected biological activities based on analogous compounds. All quantitative data, experimental protocols, and signaling pathways are derived from studies on structurally similar molecules and are intended to serve as a foundational resource for researchers.

Introduction

Diterpenoids, a class of natural products characterized by a C20 carbon skeleton, have long been a source of inspiration for drug discovery due to their vast structural diversity and wide range of biological activities. Among these, the podocarpane skeleton has been the basis for numerous compounds with cytotoxic, antibacterial, and anti-inflammatory properties. This paper focuses on the specific, and likely novel, compound this compound. While direct research on this molecule is not currently available, its structural features suggest significant potential for biological activity. This document will, therefore, provide a predictive overview based on established research of analogous structures.

Chemical Structure and Properties

The core structure of this compound is a tricyclic diterpene with a podocarpane framework. Key features include a ketone at C-13, a double bond between C-8 and C-14, and hydroxyl groups at C-7 and C-15. The presence and position of these functional groups are expected to play a significant role in the molecule's chemical reactivity and biological activity.

Table 1: Predicted Spectroscopic Data for this compound

| Data Type | Predicted Values |

| ¹H NMR | Signals corresponding to methyl groups, methylene (B1212753) groups, a hydroxyl-bearing methine, and an olefinic proton. Specific shifts would require synthesis and analysis. |

| ¹³C NMR | Approximately 20 carbon signals, including a carbonyl carbon (~200 ppm), two olefinic carbons, and carbons bearing hydroxyl groups (~70-80 ppm). |

| Mass Spec. | Expected molecular ion peak corresponding to the molecular formula C₂₀H₃₀O₃. |

| IR (cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹), C=O stretch (~1710 cm⁻¹), C=C stretch (~1650 cm⁻¹). |

Potential Synthetic Pathways

The synthesis of this compound could potentially be achieved starting from a readily available natural product with a similar core structure, such as (+)-manool. The following proposed synthetic workflow is based on methodologies reported for similar podocarpane derivatives.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are adapted from the synthesis of related podocarpane diterpenoids and are provided as a guide for the potential synthesis of this compound.

Protocol 1: Oxidative Cleavage and Cyclization of (+)-Manool

-

Dissolve (+)-manool in a suitable organic solvent (e.g., dichloromethane).

-

Cool the solution to 0°C.

-

Add an oxidizing agent (e.g., ozone or potassium permanganate) portion-wise.

-

Quench the reaction with an appropriate reagent (e.g., dimethyl sulfide).

-

Purify the resulting intermediate by column chromatography.

-

Induce cyclization using a Lewis acid catalyst (e.g., tin(IV) chloride).

-

Purify the tricyclic podocarpatriene intermediate.

Protocol 2: Enone Formation

-

Dissolve the podocarpatriene intermediate in a solvent mixture (e.g., acetic acid and water).

-

Add an oxidizing agent (e.g., chromium trioxide) at room temperature.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, extract the product with an organic solvent and wash with brine.

-

Purify the resulting enone by recrystallization or column chromatography.

Potential Biological Activity

Based on the cytotoxic activities of structurally similar diterpenoids, this compound is predicted to exhibit cytotoxic effects against various cancer cell lines. The presence of the α,β-unsaturated ketone is a common feature in many biologically active natural products and is often implicated in their mechanism of action.

Table 2: Cytotoxicity of Structurally Related Podocarpane Diterpenoids

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 13,14-Dihydroxy-8,11,13-podocarpatrien-7-one | MCF-7 (Breast) | 19.9 | [1] |

| 13,14-Dihydroxy-8,11,13-podocarpatrien-7-one | PC3 (Prostate) | 20.5 | [1] |

| 6,7-seco-podocarpane derivative | MCF-7 (Breast) | > 3.5 (SI) | [1] |

| 6,7-seco-podocarpane derivative | PC3 (Prostate) | > 2.8 (SI) | [1] |

SI = Selectivity Index

Predicted Mechanism of Action

The cytotoxic activity of this compound could be mediated through the induction of apoptosis. The α,β-unsaturated ketone moiety can act as a Michael acceptor, potentially reacting with nucleophilic residues in key cellular proteins, such as those involved in cell cycle regulation or apoptosis signaling.

Caption: Predicted apoptotic signaling pathway induced by the compound.

Future Directions

The information presented in this technical guide provides a strong foundation for initiating research on this compound. The primary next steps should involve the total synthesis of the molecule to confirm its structure and provide material for biological evaluation. Subsequent studies should focus on:

-

In vitro cytotoxicity screening: A broad panel of cancer cell lines should be used to determine the cytotoxic profile of the compound.

-

Mechanism of action studies: Investigating the molecular targets and signaling pathways affected by the compound.

-

Structure-activity relationship (SAR) studies: Synthesizing derivatives to identify the key pharmacophores and optimize biological activity.

Conclusion

While this compound remains a hypothetical molecule in the context of published research, its structural relationship to known bioactive podocarpane diterpenoids suggests it is a promising candidate for drug discovery efforts. The synthetic strategies, experimental protocols, and predicted biological activities outlined in this document are intended to serve as a valuable resource for researchers venturing into the study of this novel compound. The exploration of such new chemical entities is crucial for the continued development of novel therapeutics.

References

The Rich Diterpenoid Chemistry of Podocarpus Species: A Technical Guide to Discovery, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The genus Podocarpus, belonging to the ancient Podocarpaceae family, represents a prolific source of structurally diverse and biologically active diterpenoids. These compounds, particularly the norditerpene and bisnorditerpene dilactones known as podolactones or nagilactones, have garnered significant attention for their potent pharmacological properties, including cytotoxic, anti-inflammatory, and antioxidant activities. This technical guide provides an in-depth overview of the discovery, characterization, and biological evaluation of diterpenoids from various Podocarpus species, with a focus on experimental methodologies and quantitative data.

Major Classes of Diterpenoids from Podocarpus

Phytochemical investigations of Podocarpus species have led to the isolation and identification of several classes of diterpenoids. The primary structural skeletons encountered include:

-

Abietane-type: Characterized by a tricyclic ring system, these are among the more common diterpenoids found in the plant kingdom.

-

Pimarane-type: These diterpenoids possess a vinyl group and a methyl group at C-13. The discovery of ent-pimarane-type diterpenoids in Podocarpus nagi was a notable finding, expanding the known chemical diversity of the genus.[1][2]

-

Totarane-type: These are distinguished by an aromatic C-ring and are known for their antimicrobial and antioxidant properties. Totarol, a well-known example from Podocarpus totara, is a key bioactive compound.[3][4]

-

Podolactones (Nor- and Bisnorditerpene Dilactones): These are considered chemotaxonomic markers of the Podocarpus genus and exhibit a wide range of biological activities, including potent cytotoxic effects.[5] They are classified into different types based on their structural features.

-

Other Structurally Diverse Diterpenoids: Recent studies on species like Podocarpus annamiensis have revealed novel diterpene-phenylpropanoid hybrids and other unique diterpenoid monomers.[6]

Experimental Protocols: From Plant Material to Purified Compound

The isolation and characterization of diterpenoids from Podocarpus species follow a systematic workflow. The methodologies outlined below are a synthesis of protocols reported in the literature.

Extraction and Isolation Workflow

The general procedure for extracting and isolating diterpenoids from Podocarpus plant material is depicted in the following workflow diagram.

Detailed Methodologies:

-

Plant Material Preparation: Plant parts (twigs, leaves, roots, or seeds) are collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is typically extracted with organic solvents such as ethanol, methanol, or chloroform (B151607) at room temperature for an extended period. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Fractionation: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning using immiscible solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol). This step separates compounds based on their polarity and often concentrates the desired diterpenoids in a specific fraction (commonly the ethyl acetate fraction).

-

Chromatographic Purification: The bioactive fraction is then subjected to a series of chromatographic techniques to isolate individual compounds.

-

Column Chromatography: Initial separation is often performed on silica (B1680970) gel, Sephadex LH-20, or octadecylsilyl (ODS) columns with a gradient of solvents.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative HPLC, which offers high resolution and yields pure compounds.

-

Structure Elucidation Techniques

The structures of the isolated pure diterpenoids are determined using a combination of spectroscopic methods.

Core Spectroscopic Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are crucial for determining the carbon skeleton, the placement of functional groups, and the relative stereochemistry of the molecule.[1][2]

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound with high accuracy.[1][2]

-

Infrared (IR) Spectroscopy: Provides information about the presence of specific functional groups, such as hydroxyls, carbonyls, and double bonds.

-

Circular Dichroism (CD) Spectroscopy: Used to determine the absolute configuration of chiral molecules.

-

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the complete 3D structure and absolute stereochemistry of the molecule.

The logical relationship for structure elucidation is presented below.

Biological Activities of Podocarpus Diterpenoids

Diterpenoids isolated from Podocarpus species have demonstrated a wide array of promising biological activities. The most frequently reported activities are cytotoxicity against cancer cells and anti-inflammatory effects.

Cytotoxic Activity

Numerous diterpenoids from Podocarpus have been shown to inhibit the proliferation of various human cancer cell lines. The table below summarizes some of the reported cytotoxic activities.

| Compound Class | Specific Compound | Podocarpus Species | Cancer Cell Line | Activity | Reference |

| ent-Pimarane | ent-2β,15,16,18-tetrahydroxypimar-8(14)-ene | P. nagi | HeLa (cervical) | 60.7% inhibition at 10 µM | [1][7] |

| A549 (lung) | 26.4% inhibition at 10 µM | [1][7] | |||

| MCF-7 (breast) | 41.2% inhibition at 10 µM | [1][7] | |||

| ent-Pimarane | ent-15-oxo-2β,16,18-trihydroxypimar-8(14)-ene | P. nagi | HeLa (cervical) | 62.6% inhibition at 10 µM | [1][7] |

| A549 (lung) | 29.0% inhibition at 10 µM | [1][7] | |||

| MCF-7 (breast) | 44.7% inhibition at 10 µM | [1][7] | |||

| Podolactone | - | P. neriifolius | HT-29 (colon) | IC₅₀ = 4.3 µg/mL (for ethyl acetate extract) | [5] |

| Abietane | Liquiditerpenoic A | P. annamiensis | - | Inhibits ATP-citrate lyase (ACL) with IC₅₀ = 5.0 μM | [6] |

| Abietane | 18-hydroxysempervirol | P. annamiensis | - | Inhibits acetyl-CoA carboxylase 1 (ACC1) with IC₅₀ = 14.41 μM | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the purified diterpenoids for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity

Several diterpenoids from Podocarpus have shown significant anti-inflammatory effects, primarily by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound Class | Specific Compound | Podocarpus Species | Assay | IC₅₀ Value | Reference |

| Abietane | 3β,16-dihydroxylambertic acid | P. nagi | NO inhibition in RAW264.7 cells | 26.5 ± 6.1 µM | [1][2] |

| ent-Pimarane | ent-15-oxo-2β,16,18-trihydroxypimar-8(14)-ene | P. nagi | NO inhibition in RAW264.7 cells | 17.1 ± 1.5 µM | [1][2] |

| Abietane | 16-hydroxylambertic acid | P. nagi | NO inhibition in RAW264.7 cells | 5.38 ± 0.17 µM | [8] |

| Podolactone | Nagilactone B 1-O-β-d-glucoside | P. nagi | NO inhibition in RAW264.7 cells | 0.18 ± 0.04 µM | [8][9] |

| Podolactone | Nagilactone N3 3-O-β-d-glucoside | P. nagi | NO inhibition in RAW264.7 cells | 0.53 ± 0.03 µM | [8][9] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

The Griess assay is a common method for measuring NO production by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.

-

Cell Culture: Macrophage cells (e.g., RAW264.7) are cultured in 96-well plates.

-

Compound Pre-treatment: The cells are pre-treated with different concentrations of the test compounds for a short period (e.g., 1 hour).

-

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, and the cells are incubated for a longer period (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). This reaction forms a colored azo dye.

-

Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 540 nm).

-

Quantification: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathway Modulation

Some Podocarpus diterpenoids exert their anti-inflammatory effects by modulating key signaling pathways. For instance, 16-hydroxylambertic acid has been shown to inhibit NO production by suppressing the expression of inducible nitric oxide synthase (iNOS).[8] This suppression is mediated through the inhibition of the mitogen-activated protein kinases (MAPKs) and nuclear factor-κB (NF-κB) signaling pathways.[8] Similarly, certain podolactones from P. nagi mediate their anti-inflammatory effects by inhibiting NF-κB activity.[9]

Conclusion and Future Directions

The Podocarpus genus is a rich and valuable source of structurally novel and biologically potent diterpenoids. The systematic application of modern extraction, purification, and structure elucidation techniques continues to unveil new chemical entities with significant therapeutic potential. The data presented herein underscore the importance of these compounds as leads for the development of new anticancer and anti-inflammatory agents. Future research should focus on the elucidation of the mechanisms of action of these compounds at the molecular level, their structure-activity relationships, and their potential for preclinical and clinical development. The sustainable harvesting and cultivation of Podocarpus species will also be crucial for the continued exploration of their unique chemical diversity.

References

- 1. Novel Diterpenoids from the Twigs of Podocarpus nagi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Diterpenoids from the Twigs of Podocarpus nagi | MDPI [mdpi.com]

- 3. Totara Tree & Podocarpus Guides For NZ | Produced By Tree Experts [theplantcompany.co.nz]

- 4. herbs.org.nz [herbs.org.nz]

- 5. Bioactivity-Guided Isolation of Totarane-Derived Diterpenes from Podocarpus neriifolius and Structure Revision of 3-Deoxy-2α-hydroxynagilactone E - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diterpene-phenylpropanoid hybrids and structurally diverse diterpenoid monomers from the endangered conifer Podocarpus annamiensis and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. oatext.com [oatext.com]

Methodological & Application

total synthesis of 7,15-Dihydroxypodocarp-8(14)-en-13-one

Application Notes and Protocols for the Total Synthesis of 7,15-Dihydroxypodocarp-8(14)-en-13-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed total synthesis of the diterpenoid this compound. As no direct total synthesis has been reported in the literature for this specific compound, this protocol is a composite of established synthetic transformations on the podocarpane (B1244330) skeleton, designed to yield the target molecule from a readily available starting material, (+)-podocarpic acid. The proposed route involves key steps such as Birch reduction, oxidation, and stereoselective reduction to install the desired functionalities. All quantitative data from analogous transformations found in the literature are summarized, and detailed experimental protocols for key steps are provided.

Introduction

Podocarpane diterpenoids are a large class of natural products exhibiting a wide range of biological activities. The target molecule, this compound, possesses a unique combination of functionalities, including a hydroxyl group at the C-7 position, a hydroxymethyl group at the C-4 position (C-15 in podocarpane nomenclature), and an α,β-unsaturated ketone in the C-ring. These features make it an interesting target for synthetic chemistry and potential pharmacological evaluation. The following application note details a plausible synthetic strategy to access this molecule.

Retrosynthetic Analysis

The proposed retrosynthesis of this compound commences by disconnecting the C-7 hydroxyl group, suggesting a late-stage reduction of a 7-keto intermediate. The core tricyclic structure with the C-13 ketone and C-15 hydroxymethyl group can be traced back to 15-Hydroxypodocarp-8(14)-en-13-one. This key intermediate can be envisioned to arise from the Birch reduction of the aromatic ring of a suitably protected derivative of podocarpic acid, a readily available chiral starting material.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis starts from (+)-podocarpic acid and proceeds through the following key stages:

-

Protection and Reduction: Protection of the phenolic hydroxyl and carboxylic acid groups of podocarpic acid, followed by reduction of the carboxylate to a primary alcohol.

-

Birch Reduction and Hydrolysis: Reduction of the aromatic C-ring to form a dienol ether, followed by hydrolysis to yield the α,β-unsaturated ketone.

-

Oxidation at C-7: Introduction of a ketone at the C-7 position.

-

Stereoselective Reduction: Reduction of the C-7 ketone to the desired C-7 hydroxyl group.

Caption: Proposed forward synthetic pathway.

Experimental Protocols

Stage 1: Synthesis of 15-Hydroxypodocarp-8(14)-en-13-one from (+)-Podocarpic Acid

This procedure is adapted from the literature for the conversion of podocarpic acid to a key intermediate[1].

1.1 Methyl 12-methoxypodocarpa-8,11,13-trien-19-oate:

-

To a solution of (+)-podocarpic acid (1.0 eq) in acetone (B3395972) is added an excess of potassium carbonate (5.0 eq) and dimethyl sulfate (B86663) (3.0 eq).

-

The mixture is stirred at reflux for 4 hours.

-

After cooling, the mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the methylated product, which can be purified by chromatography.

1.2 15-Hydroxy-12-methoxypodocarpa-8,11,13-triene:

-

A solution of the methyl ester from the previous step (1.0 eq) in dry tetrahydrofuran (B95107) (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (2.0 eq) in dry THF at 0 °C.

-

The mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide (B78521), and water.

-

The resulting precipitate is filtered off, and the filtrate is concentrated to yield the primary alcohol.

1.3 15-Hydroxypodocarp-8(14)-en-13-one:

-

To a solution of the alcohol from step 1.2 (1.0 eq) in a mixture of THF, t-butanol, and liquid ammonia (B1221849) (condensed at -78 °C) is added lithium metal in small portions until a persistent blue color is observed.

-

The reaction is stirred for 1 hour, after which it is quenched with ammonium (B1175870) chloride.

-

The ammonia is allowed to evaporate, and the residue is partitioned between water and diethyl ether.

-

The aqueous layer is acidified with 2 M hydrochloric acid and stirred for 1 hour to effect hydrolysis of the intermediate dienol ether.

-

The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated. Purification by column chromatography affords the target enone.

Stage 2: Oxidation of C-7

This protocol is based on the known benzylic oxidation of podocarpane derivatives[2].

2.1 7-Oxo-15-hydroxypodocarp-8(14)-en-13-one:

-

To a solution of 15-Hydroxypodocarp-8(14)-en-13-one (1.0 eq) in glacial acetic acid is added chromium trioxide (3.0 eq) in 80% aqueous acetic acid.

-

The mixture is stirred at room temperature overnight.

-

The reaction is then poured into a saturated sodium chloride solution.

-

The resulting precipitate is collected by filtration, washed with water, and dried. Recrystallization or chromatography provides the purified 7-keto derivative.

Stage 3: Reduction of C-7 Ketone

The stereoselective reduction of the C-7 ketone is crucial. The use of a bulky reducing agent is proposed to favor the formation of the α-alcohol.

3.1 this compound:

-

A solution of the 7-keto derivative (1.0 eq) in dry THF is cooled to -78 °C.

-

A solution of lithium tri-sec-butylborohydride (L-Selectride®, 1.2 eq) in THF is added dropwise.

-

The reaction is stirred at -78 °C for 3 hours.

-

The reaction is quenched by the addition of 3 M aqueous sodium hydroxide followed by the slow addition of 30% hydrogen peroxide.

-

The mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated. Purification by column chromatography should yield the target 7α-hydroxy product.

Data Presentation

| Step No. | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 1.1 | Methylation | (+)-Podocarpic Acid | Methyl 12-methoxypodocarpa-8,11,13-trien-19-oate | Me₂SO₄, K₂CO₃, acetone, reflux | >90 | [2] |

| 1.2 | Reduction of Ester | Methyl 12-methoxypodocarpa-8,11,13-trien-19-oate | 15-Hydroxy-12-methoxypodocarpa-8,11,13-triene | LiAlH₄, THF, 0 °C to rt | >90 | [1] |

| 1.3 | Birch Reduction / Hydrolysis | 15-Hydroxy-12-methoxypodocarpa-8,11,13-triene | 15-Hydroxypodocarp-8(14)-en-13-one | Li, liq. NH₃, t-BuOH, THF; then H₃O⁺ | ~60-70 | [3][4][5][6] |

| 2.1 | C-7 Oxidation | 15-Hydroxypodocarp-8(14)-en-13-one | 7-Oxo-15-hydroxypodocarp-8(14)-en-13-one | CrO₃, AcOH, H₂O, rt | ~70 | [2] |

| 3.1 | C-7 Keto Reduction | 7-Oxo-15-hydroxypodocarp-8(14)-en-13-one | This compound | L-Selectride®, THF, -78 °C | N/A | - |

Note: Yields are based on analogous reactions reported in the literature and may vary.

Conclusion

The proposed synthetic route provides a viable and logical pathway to this compound starting from the readily available natural product, (+)-podocarpic acid. The key transformations, including Birch reduction and site-selective oxidations and reductions, are well-precedented in the chemistry of podocarpane diterpenoids. This application note serves as a detailed guide for researchers aiming to synthesize this and structurally related compounds for further investigation. Experimental validation and optimization of the proposed steps are encouraged.

References

Application Notes and Protocols: Synthetic Routes to Podocarpane Diterpene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Podocarpane (B1244330) diterpenes are a class of natural products characterized by a tricyclic skeleton. These compounds and their derivatives have garnered significant interest from the scientific community due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed application notes and protocols for the synthesis of various podocarpane diterpene derivatives, focusing on key strategic reactions and providing quantitative data to aid in research and development.

I. Total Synthesis of Atisane-Type Diterpenoids via Diels-Alder Cycloaddition

A prevalent strategy for constructing the complex framework of atisane-type diterpenoids, which share a common podocarpane core, involves an intramolecular Diels-Alder reaction. This approach allows for the efficient assembly of the characteristic bicyclo[2.2.2]octane system.

Experimental Workflow: Total Synthesis of (±)-Crotobarin

Application Notes and Protocols for the Quantification of 7,15-Dihydroxypodocarp-8(14)-en-13-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

7,15-Dihydroxypodocarp-8(14)-en-13-one is a diterpenoid of significant interest due to its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for research and development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection, a widely accessible and robust analytical technique. Additionally, an overview of a more sensitive method using Liquid Chromatography-Mass Spectrometry (LC-MS) is presented.

Analytical Methods Overview

The quantification of diterpenoids like this compound is commonly achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the methods of choice, often coupled with Mass Spectrometry (MS) for high sensitivity and selectivity.[1][2] For routine analysis, HPLC with Photodiode Array (PDA) detection offers a reliable and cost-effective solution.[3]

Key Analytical Techniques:

-

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA): A robust and widely used method for the quantification of chromophoric compounds.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, making it ideal for complex matrices and low concentration samples.[1][4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile or derivatized diterpenoids.[2]

This document will focus on a detailed HPLC-PDA protocol due to its broad applicability.

Experimental Protocols

HPLC-PDA Method for Quantification

This protocol outlines the steps for quantifying this compound using a reversed-phase HPLC system with PDA detection.

2.1.1. Materials and Reagents

-

Reference standard of this compound (purity ≥98%)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid (LC-MS grade)

-

Sample matrix (e.g., plant extract, plasma)

2.1.2. Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and photodiode array detector.

-

Analytical column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Data acquisition and processing software.

2.1.3. Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2.1.4. Sample Preparation

-

Plant Material:

-

Homogenize 1 g of dried plant material into a fine powder.

-

Perform extraction using a suitable solvent such as methanol or ethanol, aided by ultrasonication or maceration.

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

-

Biological Fluids (e.g., Plasma):

-

Perform a protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of plasma.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase and filter through a 0.22 µm syringe filter before injection.

-

2.1.5. Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-90% B30-35 min: 90% B35-40 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 200-400 nm (for spectral analysis), Quantify at λmax |

2.1.6. Method Validation

The analytical method should be validated according to ICH guidelines, assessing parameters such as:

-

Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve. A linear regression analysis should yield a correlation coefficient (r²) > 0.99.

-

Precision: Assess intra-day and inter-day precision by analyzing quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be < 15%.

-

Accuracy: Determine the accuracy by performing recovery studies on spiked blank matrix samples. The recovery should be within 85-115%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Data Presentation

The following tables summarize hypothetical quantitative data for the HPLC-PDA method, which are representative of typical performance for diterpenoid analysis.

Table 1: Calibration Curve Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,800 |

| 100 | 1,521,000 |

| Linearity (r²) | 0.9995 |

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Linear Range | 1 - 100 µg/mL |

| Intra-day Precision (RSD%) | 2.1 - 4.5% |

| Inter-day Precision (RSD%) | 3.5 - 6.8% |

| Accuracy (Recovery %) | 97.2 - 103.5% |

| LOD | 0.3 µg/mL |

| LOQ | 1.0 µg/mL |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

Caption: Workflow for HPLC-PDA quantification.

Advanced Method: LC-MS/MS

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.

Brief Protocol Outline:

-

Chromatography: Utilize a UHPLC system for faster analysis and better resolution.[1]

-

Ionization: Electrospray ionization (ESI) in positive mode is typically suitable for diterpenoids.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[4]

-